Bis(methylthio)methane

Catalog No.
S582651
CAS No.
1618-26-4
M.F
C3H8S2
M. Wt
108.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(methylthio)methane

CAS Number

1618-26-4

Product Name

Bis(methylthio)methane

IUPAC Name

bis(methylsulfanyl)methane

Molecular Formula

C3H8S2

Molecular Weight

108.23 g/mol

InChI

InChI=1S/C3H8S2/c1-4-3-5-2/h3H2,1-2H3

InChI Key

LOCDPORVFVOGCR-UHFFFAOYSA-N

SMILES

CSCSC

Solubility

very slightly soluble in water; soluble in alcohols and oils

Synonyms

bis(methylthio)methane

Canonical SMILES

CSCSC

Role as a Flavor and Aroma Compound:

Bis(methylthio)methane, also known as dimethyl dithioacetal or truffle sulfide, is a volatile organic compound known for its strong, often unpleasant, odor. Despite this, it plays a significant role in scientific research, particularly in the field of food science and sensory analysis. Notably, it contributes to the characteristic aroma of various foods, including:

  • Truffles: Bis(methylthio)methane is a key contributor to the distinctive earthy aroma of white truffles (Tuber magnatum) .
  • Cheeses: It is also present in certain cheeses, like Gruyere and Cheddar, where it contributes to the overall flavor profile .
  • Other Foods: Traces of bis(methylthio)methane can be found in various other foods, including boiled beef, milk, fish oils, shiitake mushrooms, prawns, and lobster .

Researchers utilize bis(methylthio)methane as a standard compound in sensory analysis studies to understand and characterize the aroma profiles of various food products. By identifying and quantifying its presence, scientists gain valuable insights into the overall flavor and aroma perception of different food items.

Potential Applications in Biomedical Research:

Although limited research exists, some studies suggest potential applications of bis(methylthio)methane in the field of biomedical research. For instance, a study published in the journal "Chemico-Biological Interactions" explored the potential anti-inflammatory properties of bis(methylthio)methane in lipopolysaccharide-induced acute lung injury models . However, further investigation is necessary to fully understand and validate these potential applications.

Bis(methylthio)methane, also known as 2,4-dithiapentane, is an organosulfur compound characterized by its molecular formula C3H8S2\text{C}_3\text{H}_8\text{S}_2 and a molecular weight of 108.23 g/mol. This compound is recognized as the simplest alkyl dithioether and is typically found in a colorless liquid state with a strong odor reminiscent of freshly prepared mustard when pure . Bis(methylthio)methane was first synthesized in 1941 and has since been identified as an important aromatic component in various truffle varieties, particularly in white truffles (Tuber magnatum), where it contributes to their distinctive aroma .

. One common method involves the acid-catalyzed condensation of methyl mercaptan with formaldehyde:

2CH3SH+H2C=OCH3SCH2SCH3+H2O2\text{CH}_3\text{SH}+\text{H}_2\text{C}=\text{O}\rightarrow \text{CH}_3\text{S}\text{CH}_2\text{S}\text{CH}_3+\text{H}_2\text{O}

In this reaction, two molecules of methyl mercaptan react with one molecule of formaldehyde to produce bis(methylthio)methane and water . Other synthetic routes involve the use of dimethyl sulfoxide and acetic anhydride, followed by treatment with sulfuric acid under controlled conditions .

Bis(methylthio)methane has been noted for its presence as a metabolite in various biological systems, particularly in yeast such as Saccharomyces cerevisiae. Its biological role may include involvement in metabolic pathways that produce sulfur-containing compounds. Additionally, the compound's strong odor has implications for its sensory properties in food applications.

Several synthesis methods have been documented for bis(methylthio)methane:

  • Acid-Catalyzed Condensation: Methyl mercaptan is reacted with formaldehyde in the presence of an acid catalyst.
  • Dimethyl Sulfoxide Route: Involves the reaction of dimethyl sulfoxide with acetic anhydride followed by treatment with sulfuric acid .
  • Isolation from Natural Sources: The compound can also be isolated from natural sources such as white truffles, where it contributes to the aroma profile .

Bis(methylthio)methane finds various applications primarily in the food industry:

  • Flavoring Agent: Used as an aromatic additive in commercial products like truffle oil, butter, and other truffle-flavored foods.
  • Research: Its unique properties make it a subject of study in organic chemistry and biochemistry due to its role in metabolic processes and sulfur chemistry.

Research has indicated that bis(methylthio)methane interacts with various biological systems, influencing both flavor perception and metabolic pathways. Studies have also explored its isotopic composition to differentiate between natural and synthetic sources, providing insights into authenticity testing for food products containing truffle flavors .

Several compounds share structural or functional similarities with bis(methylthio)methane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Dimethyl sulfideC2H6S\text{C}_2\text{H}_6\text{S}A simple thioether known for its characteristic odor; used in various industrial applications.
1,3-Bis(methylthio)propaneC5H12S2\text{C}_5\text{H}_{12}\text{S}_2A longer-chain dithioether that exhibits similar reactivity but differs in physical properties.
2-MercaptoethanolC2H6S\text{C}_2\text{H}_6\text{S}A thiol compound known for its reducing properties; commonly used in biochemical applications.

Uniqueness of Bis(methylthio)methane

Bis(methylthio)methane is unique due to its specific structure as a dithioether and its significant role as an aromatic compound in truffles. Its distinct olfactory properties set it apart from other similar compounds, making it particularly valuable in culinary applications where flavor authenticity is crucial.

Physical Description

pale yellow, oily liquid with an odour of fresh mustard

XLogP3

1.6

Boiling Point

148.0 °C

Density

d204 1.06
0.959-1.059

UNII

128SGX814T

GHS Hazard Statements

Aggregated GHS information provided by 1454 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (11.55%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (99.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1618-26-4

Wikipedia

Bis(methylthio)methane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Methane, bis(methylthio)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types